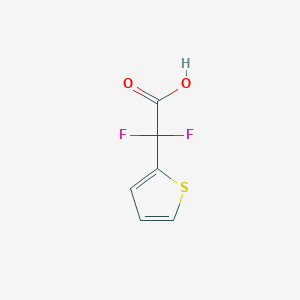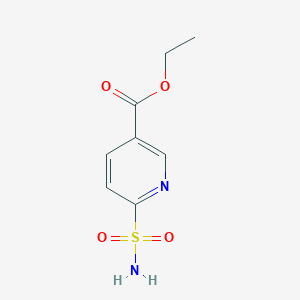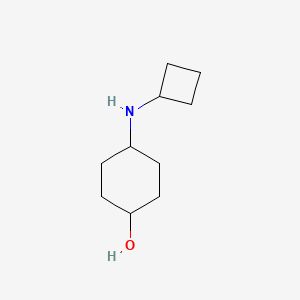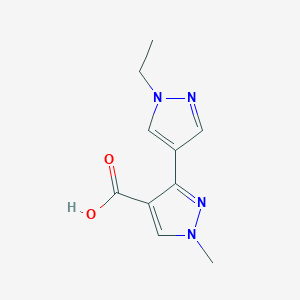
2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Overview
Description
“2,2-Difluoro-2-(thiophen-2-yl)acetic acid” is a chemical compound with the molecular formula C6H4F2O2S. It is functionally related to acetic acid .
Synthesis Analysis
The synthesis of a similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The structure of the synthesized compound was confirmed by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-(thiophen-2-yl)acetic acid” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .Chemical Reactions Analysis
The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G (d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.16 g/mol. Further physical and chemical properties may be obtained from detailed spectroscopic studies and computational analyses .Scientific Research Applications
Electrochromic Properties and Applications
Electrochromic Materials : 2,2-Difluoro-2-(thiophen-2-yl)acetic acid derivatives have been widely investigated for their electrochromic properties. For instance, derivatives like poly(2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid) exhibit excellent electroactivity and redox stability. These materials can switch colors effectively, indicating potential use in electrochromic devices (ECDs) (Zhang et al., 2016). Similar derivatives like poly(thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester-co-N-methylpyrrole) have also shown promise in ECD applications, revealing good optical memory and stability with moderate switching times (Bingöl et al., 2006).
Polymer Synthesis and Characterization : Various derivatives of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid have been synthesized and characterized. These derivatives have exhibited interesting properties like thermal stability and conductivity, which are essential for their application in materials science, particularly in conducting polymers (Bingöl et al., 2005).
Sensor Applications
DNA Hybridization Electrochemical Sensors : Some derivatives, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), are utilized in the fabrication of electrochemical sensors for DNA hybridization. These sensors can differentiate between single and double-strand oligonucleotides, which is crucial in various biological and medical diagnostics (Cha et al., 2003).
Solar Cell Applications
Organic Sensitizers for Solar Cells : Derivatives like 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid have been used as organic sensitizers in solar cells. These materials have demonstrated high photon-to-current conversion efficiencies, indicating their potential in improving the performance of dye-sensitized solar cells (Kim et al., 2006).
Other Applications
Transition-Metal-Free Decarboxylative Cyclization : 2,2-Difluoro-2-(thiophen-2-yl)acetic acid is also used in organic synthesis, such as in transition-metal-free decarboxylative cyclization processes. This method is notable for its use of stable and readily available substrates under mild conditions (Huang et al., 2021).
Future Directions
The compound has shown significant antioxidant and antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, and also against yeasts . These findings suggest potential future directions for the use of this compound in the development of new antimicrobial and antioxidant agents.
properties
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEUZJWXILTPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(thiophen-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)



![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)
![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)



![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)
